molecular formula C14H30 B3055358 3-Methyltridecane CAS No. 6418-41-3

3-Methyltridecane

Cat. No.: B3055358
CAS No.: 6418-41-3
M. Wt: 198.39 g/mol
InChI Key: NLHRRMKILFRDGV-UHFFFAOYSA-N
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Description

3-Methyltridecane is an organic compound with the molecular formula C14H30 . It is a branched alkane, specifically a methyl-substituted tridecane. This compound is part of the larger family of hydrocarbons and is characterized by its relatively simple structure, consisting of a long carbon chain with a single methyl group attached to the third carbon atom .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Methyltridecane are not well-studied. As a hydrocarbon, it is likely to be nonpolar and hydrophobic. This means it would not readily interact with enzymes, proteins, and other biomolecules in an aqueous environment. It may interact with lipid membranes or other hydrophobic structures within cells .

Cellular Effects

Given its hydrophobic nature, it could potentially integrate into lipid membranes, affecting their fluidity and function

Molecular Mechanism

As a hydrocarbon, it does not have any known binding interactions with biomolecules, nor does it inhibit or activate enzymes . Its effects at the molecular level, if any, are likely to be indirect and related to its potential integration into lipid structures .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of this compound in laboratory settings. This includes data on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models

Metabolic Pathways

As a hydrocarbon, it is likely to be metabolized through oxidation processes, potentially involving enzymes from the cytochrome P450 family .

Transport and Distribution

Given its hydrophobic nature, it may be transported in the body bound to lipoproteins or other lipid carriers .

Subcellular Localization

As a hydrophobic molecule, it may localize to lipid-rich areas such as the cell membrane or lipid droplets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyltridecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of tridecane with a methylating agent under controlled conditions. This process typically requires the presence of a catalyst, such as aluminum chloride (AlCl3), to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of longer-chain alkenes or the isomerization of other branched alkanes. These processes are carried out in large reactors under high pressure and temperature to ensure efficient conversion and high yield .

Chemical Reactions Analysis

Types of Reactions

3-Methyltridecane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2), palladium (Pd), platinum (Pt)

    Substitution: Chlorine (Cl2), bromine (Br2), light or heat

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Alkanes with fewer double bonds

    Substitution: Halogenated alkanes

Mechanism of Action

The mechanism of action of 3-Methyltridecane primarily involves its interaction with other molecules through van der Waals forces and hydrophobic interactions. As a non-polar molecule, it can dissolve in non-polar solvents and interact with other hydrocarbons. In biological systems, it may act as a signaling molecule, influencing the behavior of organisms through chemical communication .

Comparison with Similar Compounds

Similar Compounds

    Tridecane: A straight-chain alkane with the formula C13H28.

    2-Methyltridecane: Another branched alkane with a methyl group on the second carbon atom.

    Pentadecane: A longer-chain alkane with the formula C15H32.

Uniqueness

3-Methyltridecane is unique due to its specific branching pattern, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This branching can also affect its role in biological systems, making it distinct from other similar alkanes .

Properties

IUPAC Name

3-methyltridecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30/c1-4-6-7-8-9-10-11-12-13-14(3)5-2/h14H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHRRMKILFRDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880750
Record name tridecane, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6418-41-3
Record name Tridecane, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tridecane, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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